Acetic anhydride-d6 chemical properties and specifications
Acetic anhydride-d6 chemical properties and specifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, specifications, and common applications of Acetic anhydride-d6. This deuterated analog of acetic anhydride (B1165640) is a valuable reagent in various scientific fields, particularly in the synthesis of deuterated compounds, proteomics, and as a solvent in NMR spectroscopy.
Core Chemical Properties and Specifications
Acetic anhydride-d6, with the chemical formula (CD₃CO)₂O, is a stable, isotopically enriched compound. Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₄D₆O₃ |
| Molecular Weight | 108.13 g/mol [1] |
| CAS Number | 16649-49-3[1] |
| Appearance | Clear, colorless liquid |
| Melting Point | -73 °C (lit.) |
| Boiling Point | 138-140 °C (lit.) |
| Density | 1.143 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.3875 (lit.) |
| Chemical Purity | Typically ≥98%[1] |
| Isotopic Enrichment (D) | Typically ≥98 atom % D |
Spectroscopic Data
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | In a pure sample, no significant signals should be observed in the ¹H NMR spectrum due to the deuterium (B1214612) substitution. A small residual peak may be present depending on the isotopic purity. For comparison, the proton signal in non-deuterated acetic anhydride appears as a singlet at approximately 2.22 ppm.[2] |
| ¹³C NMR | The ¹³C NMR spectrum is expected to show two signals: one for the carbonyl carbon and one for the methyl carbon. The chemical shifts should be similar to those of acetic anhydride (approx. 167 ppm for the carbonyl carbon and 22 ppm for the methyl carbon in CDCl₃), but the methyl carbon signal will appear as a multiplet due to coupling with deuterium. |
| Infrared (IR) Spectroscopy | The IR spectrum of Acetic anhydride-d6 will exhibit characteristic C-D stretching vibrations at a lower frequency (around 2100-2260 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of the non-deuterated analog. The strong double carbonyl (C=O) stretch will still be present, typically as two bands around 1825 cm⁻¹ and 1755 cm⁻¹.[3] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) in the mass spectrum will be observed at m/z 108. Common fragments would include the deuterated acetyl cation [CD₃CO]⁺ at m/z 46. |
Experimental Protocols
Acetic anhydride-d6 is primarily used for the introduction of a deuterated acetyl group onto various functional groups. Below are detailed methodologies for common applications.
N-Terminal Acetylation of Peptides
This protocol describes the acetylation of the N-terminus of a peptide, a common modification to improve stability or for use in proteomics research.
Materials:
-
Peptide
-
Acetic anhydride-d6
-
N,N-Dimethylformamide (DMF)
-
Fritted peptide synthesis reaction vessel
-
Vortex mixer or stir plate
Procedure:
-
Place the resin-bound peptide in a coarse-fritted peptide synthesis reaction vessel.[4]
-
Wash the resin with dichloromethane (DCM) for one minute.[4]
-
Drain the DCM using a vacuum manifold.[4]
-
Prepare a 10% solution of Acetic anhydride-d6 in N,N-Dimethylformamide (DMF).[4]
-
Add the Acetic anhydride-d6 solution to the reaction vessel.
-
Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.[4]
-
Drain the reaction vessel.[4]
-
Wash the resin thoroughly with DMF followed by DCM.
-
To ensure complete acetylation, the coupling step (steps 5-7) can be repeated.[4]
-
The N-terminally acetylated-d3 peptide is now ready for cleavage from the resin.
General Protocol for the Deuteration (Acetylation) of a Primary Amine
This procedure outlines the general steps for the acetylation of a primary amine using Acetic anhydride-d6.
Materials:
-
Primary amine
-
Acetic anhydride-d6
-
Pyridine (B92270) (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
Procedure:
-
Dissolve the primary amine in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a suitable base, such as pyridine (1.2 equivalents), to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add Acetic anhydride-d6 (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-d3 amine.
-
Purify the product by column chromatography or recrystallization if necessary.
NMR Sample Preparation
A general procedure for preparing a sample for NMR analysis.
Materials:
Procedure:
-
Weigh the desired amount of the sample into a clean, dry vial.[5]
-
Add the appropriate volume of deuterated solvent to the vial.[5]
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
If there are any solid particles, filter the solution through a small plug of glass wool in a pipette.[5]
-
Transfer the clear solution into a clean NMR tube using a pipette.[5]
-
Cap the NMR tube securely. The sample is now ready for analysis.
Visualizations
Reaction Mechanism: Amine Acetylation
The following diagram illustrates the general mechanism for the acetylation of a primary amine with acetic anhydride.
Caption: Mechanism of amine acetylation.
Experimental Workflow: N-Terminal Peptide Acetylation
This diagram outlines the key steps in the solid-phase synthesis workflow for the N-terminal acetylation of a peptide.
Caption: Peptide N-terminal acetylation workflow.
